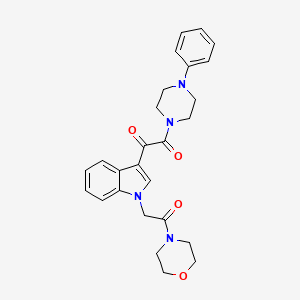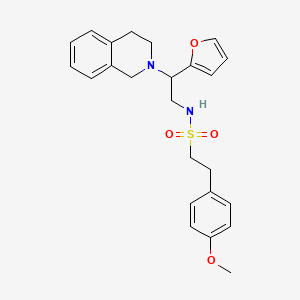
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a chemically diverse molecule that has garnered interest in various fields, including chemistry, biology, and medicine. It features a complex structure composed of a dihydroisoquinoline moiety, a furan ring, and a methoxyphenyl group, linked via an ethanesulfonamide scaffold.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide involves multi-step organic synthesis:
Formation of Dihydroisoquinoline Unit: : Starting from commercially available precursors, the dihydroisoquinoline unit is synthesized through a Pictet-Spengler reaction.
Furan Ring Introduction: : The furan ring is introduced via a Friedel-Crafts alkylation reaction, utilizing appropriate starting materials.
Methoxyphenyl Group Addition: : The methoxyphenyl unit is integrated through nucleophilic aromatic substitution.
Final Coupling: : The ethanesulfonamide linkage is established in the final step through a condensation reaction using appropriate sulfonylating agents.
Industrial Production Methods
Industrial-scale production leverages optimized routes to enhance yield and reduce costs. Common methods include:
Catalytic Processes: : Use of metal catalysts to facilitate reactions.
Flow Chemistry: : Continuous flow processes to streamline production and ensure consistency.
Green Chemistry: : Environmentally friendly solvents and reagents to minimize waste and energy consumption.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically at the furan ring or dihydroisoquinoline moiety.
Reduction: : Reduction reactions, particularly at the nitro groups if present.
Substitution: : Electrophilic and nucleophilic substitution reactions primarily at the aromatic methoxyphenyl group.
Common Reagents and Conditions
Oxidation: : KMnO4, H2O2, and other oxidizing agents.
Reduction: : LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: : Halogenated agents and strong nucleophiles like NaNH2.
Major Products
Oxidation: : Formation of corresponding ketones or aldehydes.
Reduction: : Amines or fully reduced aromatic systems.
Substitution: : Halogenated, alkylated, or arylated derivatives.
科学研究应用
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide has diverse applications:
Chemistry: : Utilized in synthetic organic chemistry for the development of new reaction methodologies.
Biology: : Studied for its potential in modulating biochemical pathways and cellular functions.
Medicine: : Investigated for pharmacological properties such as anti-inflammatory and anticancer activities.
Industry: : Applied in material science for developing novel polymers and advanced materials.
作用机制
The compound's mechanism of action involves interactions with specific molecular targets and pathways:
Molecular Targets: : Binds to enzymes or receptors, modulating their activity.
Pathways Involved: : Impacts signaling pathways relevant to inflammation, cell growth, and apoptosis.
相似化合物的比较
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide exhibits unique features compared to similar compounds:
Similar Compounds: : 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethanesulfonamide and N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide.
Uniqueness: : The combination of structural motifs enhances its chemical reactivity and biological activity, making it a versatile molecule for various applications.
This compound’s multifaceted nature makes it a valuable subject for ongoing research and potential future innovations.
属性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-2-(4-methoxyphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4S/c1-29-22-10-8-19(9-11-22)13-16-31(27,28)25-17-23(24-7-4-15-30-24)26-14-12-20-5-2-3-6-21(20)18-26/h2-11,15,23,25H,12-14,16-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSVWUPQSFHTMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B2445613.png)
![1-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2445614.png)
![N-[1-[4-[(Prop-2-enoylamino)methyl]benzoyl]piperidin-4-yl]morpholine-4-carboxamide](/img/structure/B2445616.png)
![N-(4-chlorophenyl)-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2445617.png)

![2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2445619.png)
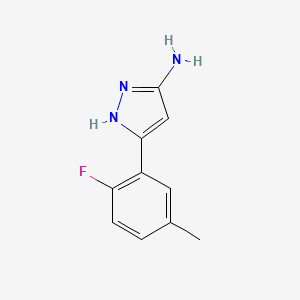
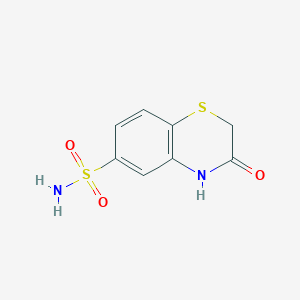
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzamide](/img/structure/B2445623.png)
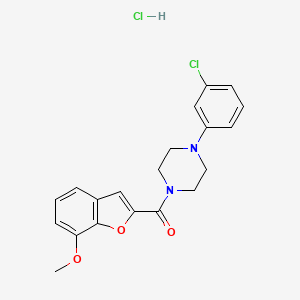

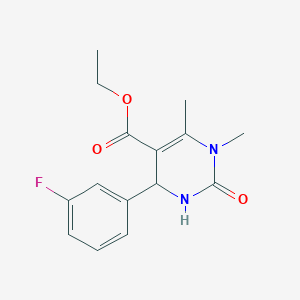
![3-(3,5-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2445629.png)
